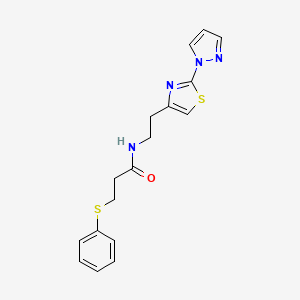
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide, also known as PTEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTEP is a small molecule drug that belongs to the class of protein-protein interaction inhibitors.
科学的研究の応用
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been shown to inhibit the interaction between the molecular chaperone Hsp90 and its co-chaperones, leading to the degradation of client proteins. This mechanism of action makes N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide a promising drug candidate for the treatment of cancer, as many cancer cells depend on Hsp90 for survival. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a potential drug candidate for neurodegenerative diseases.
作用機序
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide involves the inhibition of the interaction between Hsp90 and its co-chaperones, leading to the degradation of client proteins. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of many client proteins, including oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell death. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been shown to be a potent inhibitor of Hsp90, making it a promising drug candidate for the treatment of cancer.
Biochemical and Physiological Effects:
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's disease and Parkinson's disease, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been shown to improve cognitive function and reduce neuroinflammation. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has also been shown to have anti-inflammatory effects in animal models of colitis, making it a potential drug candidate for inflammatory bowel disease.
実験室実験の利点と制限
One of the major advantages of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide as a drug candidate is its high potency and specificity for Hsp90 inhibition. This makes it a promising drug candidate for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. This can be overcome by using appropriate formulation strategies or prodrug approaches.
将来の方向性
There are several future directions for research on N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide. One area of research is the optimization of the synthesis method to obtain higher yields and purity of the compound. Another area of research is the development of novel formulation strategies to improve the solubility and bioavailability of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide. Additionally, further research is needed to investigate the potential therapeutic applications of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide in other diseases such as inflammatory bowel disease and cardiovascular disease. Finally, the development of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide analogs with improved pharmacokinetic and pharmacodynamic properties is an area of active research.
合成法
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide involves a series of chemical reactions that start with the condensation of 2-amino-5-(4-bromophenyl)thiazole with 1H-pyrazole-1-carboxaldehyde to form the intermediate compound 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethylamine. The intermediate is then reacted with 3-(phenylthio)propanoyl chloride to form N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide. The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide has been optimized to obtain high yields and purity, making it suitable for scientific research.
特性
IUPAC Name |
3-phenylsulfanyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c22-16(8-12-23-15-5-2-1-3-6-15)18-10-7-14-13-24-17(20-14)21-11-4-9-19-21/h1-6,9,11,13H,7-8,10,12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUPNUKXPOIAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylthio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[1-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]cyclopropyl]carbamate](/img/structure/B2856163.png)
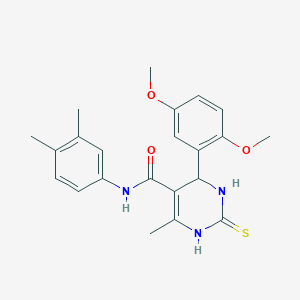
![5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)
![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate](/img/structure/B2856171.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2856173.png)

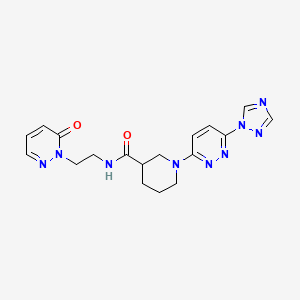
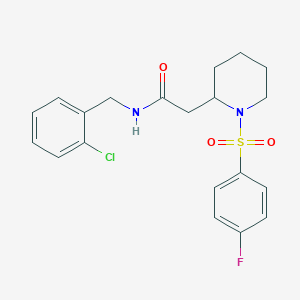

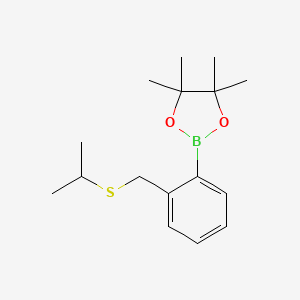
![butyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2856183.png)
![6-(4,4-dimethyloxazolidine-3-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856184.png)

![[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2856186.png)